5-(2-{4-[(tert-butylamino)methyl]phenoxy}-1-hydroxyethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-{4-[(tert-butylamino)methyl]phenoxy}-1-hydroxyethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with a unique structure that includes a benzimidazole core, a phenoxy group, and a tert-butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{4-[(tert-butylamino)methyl]phenoxy}-1-hydroxyethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Phenoxy Group: This step involves the nucleophilic substitution of a halogenated benzimidazole derivative with a phenol derivative.
Attachment of the tert-Butylamino Group: This can be done through reductive amination, where the phenoxy group is reacted with tert-butylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the benzimidazole core or the phenoxy group, potentially leading to the formation of more saturated derivatives.
Substitution: The phenoxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent targeting specific biological pathways.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which 5-(2-{4-[(tert-butylamino)methyl]phenoxy}-1-hydroxyethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylamino)ethyl methacrylate
- 4-[2-(tert-Butylamino)ethyl]-2-methylphenol hydrochloride
- Methyl 5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzoate
Uniqueness
What sets 5-(2-{4-[(tert-butylamino)methyl]phenoxy}-1-hydroxyethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one apart from these similar compounds is its specific combination of functional groups and its benzimidazole core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H29N3O3 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
5-[2-[4-[(tert-butylamino)methyl]phenoxy]-1-hydroxyethyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C22H29N3O3/c1-22(2,3)23-13-15-6-9-17(10-7-15)28-14-20(26)16-8-11-18-19(12-16)25(5)21(27)24(18)4/h6-12,20,23,26H,13-14H2,1-5H3 |
InChI Key |
OLNUWDLUKOYOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCC(C2=CC3=C(C=C2)N(C(=O)N3C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.